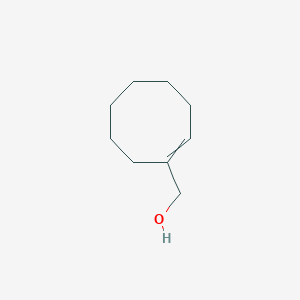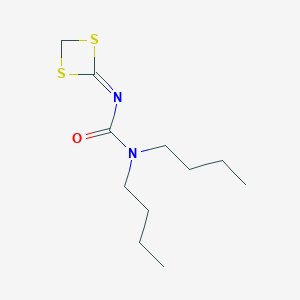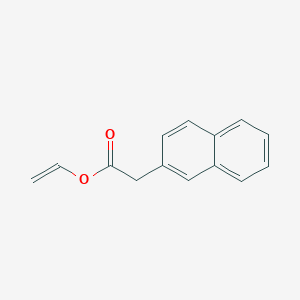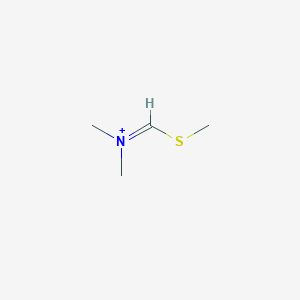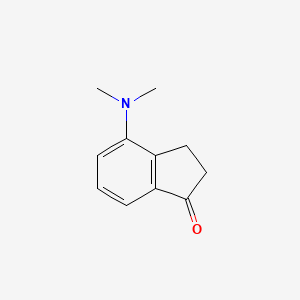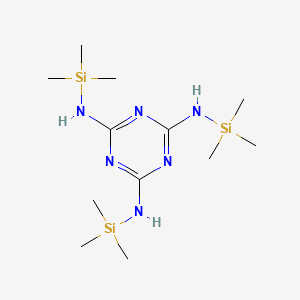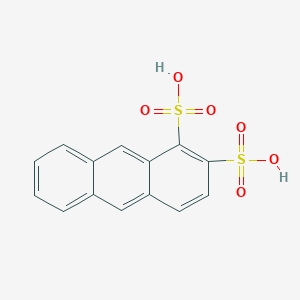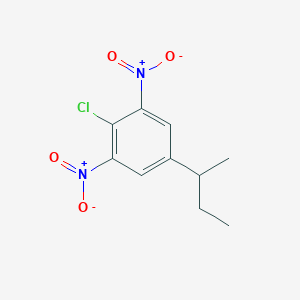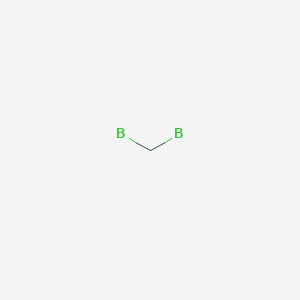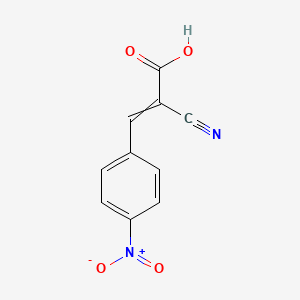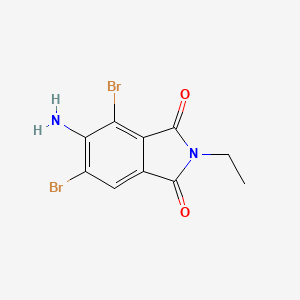
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the isoindole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Ethylation: Addition of the ethyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted isoindole derivatives.
科学研究应用
Chemistry
In chemistry, 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, isoindole derivatives are often studied for their potential therapeutic properties. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications.
作用机制
The mechanism of action of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione would depend on its specific biological activity. Generally, isoindole derivatives may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
5-Amino-4,6-dibromo-1H-isoindole-1,3(2H)-dione: Lacks the ethyl group.
5-Amino-4,6-dichloro-2-ethyl-1H-isoindole-1,3(2H)-dione: Chlorine atoms instead of bromine.
5-Amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione: Methyl group instead of ethyl.
Uniqueness
The presence of both bromine atoms and the ethyl group in 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione may confer unique chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and biological activity.
属性
CAS 编号 |
60878-39-9 |
|---|---|
分子式 |
C10H8Br2N2O2 |
分子量 |
347.99 g/mol |
IUPAC 名称 |
5-amino-4,6-dibromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-14-9(15)4-3-5(11)8(13)7(12)6(4)10(14)16/h3H,2,13H2,1H3 |
InChI 键 |
ZTBIIJSYVITKGG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=CC(=C(C(=C2C1=O)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
